An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenylacetic Acid
An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenylacetic Acid
This whitepaper provides a comprehensive overview of a multi-step synthesis protocol for 2,4-dinitrophenylacetic acid, a valuable compound in chemical research. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the necessary reagents, reaction conditions, and purification methods for each step of the synthesis, starting from 2,4-dinitrotoluene (B133949).
Physicochemical Properties of 2,4-Dinitrophenylacetic Acid
A summary of the key physicochemical properties of the target compound, 2,4-dinitrophenylacetic acid, is presented in the table below. This data is essential for the characterization and quality control of the final product.
| Property | Value | Reference |
| CAS Number | 643-43-6 | [1] |
| Molecular Formula | C₈H₆N₂O₆ | [1][2][3] |
| Molecular Weight | 226.14 g/mol | [1][2][3] |
| Appearance | Beige crystalline powder | [4] |
| Melting Point | 169-175 °C | [2][4] |
| Boiling Point | 430.2 ± 30.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
Synthesis Pathway
The synthesis of 2,4-dinitrophenylacetic acid from 2,4-dinitrotoluene is a three-step process. The overall workflow involves the initial bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt to form the nitrile intermediate. The final step is the acid-catalyzed hydrolysis of the nitrile to yield the desired carboxylic acid.
Caption: Synthesis workflow for 2,4-Dinitrophenylacetic Acid.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of 2,4-dinitrophenylacetic acid.
Step 1: Synthesis of 2,4-Dinitrobenzyl Bromide
This procedure outlines the radical bromination of 2,4-dinitrotoluene at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Materials and Equipment:
-
2,4-Dinitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrotoluene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2,4-dinitrobenzyl bromide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of 2,4-Dinitrobenzyl Cyanide
This step involves the nucleophilic substitution of the bromide in 2,4-dinitrobenzyl bromide with a cyanide ion to form 2,4-dinitrobenzyl cyanide.
Materials and Equipment:
-
2,4-Dinitrobenzyl Bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (optional, reaction is often exothermic)
-
Separatory funnel
-
Extraction solvents (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dinitrobenzyl bromide (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Carefully add sodium cyanide (1.2 equivalents) to the solution in portions, as the reaction can be exothermic. Maintain the temperature of the reaction mixture below 50°C using a water bath if necessary.
-
Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude 2,4-dinitrobenzyl cyanide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Step 3: Synthesis of 2,4-Dinitrophenylacetic Acid
The final step is the hydrolysis of the nitrile group of 2,4-dinitrobenzyl cyanide to a carboxylic acid using a strong acid catalyst. This procedure is adapted from the synthesis of p-nitrophenylacetic acid.[5]
Materials and Equipment:
-
2,4-Dinitrobenzyl Cyanide
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to water. For instance, a solution can be made by adding 300 mL of concentrated sulfuric acid to 280 mL of water.[5]
-
In a round-bottom flask, place the 2,4-dinitrobenzyl cyanide.
-
Add approximately two-thirds of the prepared sulfuric acid solution to the nitrile and swirl to ensure all the solid is wetted.
-
Wash down any solid adhering to the flask walls with the remaining acid solution.
-
Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes.[5]
-
After the hydrolysis is complete, cool the reaction mixture and then pour it into an equal volume of cold water.
-
Further cool the mixture in an ice bath to precipitate the 2,4-dinitrophenylacetic acid.
-
Collect the solid product by vacuum filtration and wash it several times with ice-cold water.
-
The crude product can be purified by recrystallization from hot water to yield beige crystals of 2,4-dinitrophenylacetic acid.[4]
References
- 1. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]
- 3. 2,4-Dinitrophenylacetic acid [webbook.nist.gov]
- 4. 2,4-DINITROPHENYLACETIC ACID | 643-43-6 [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
